Lauroyl ethylenediamine triacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

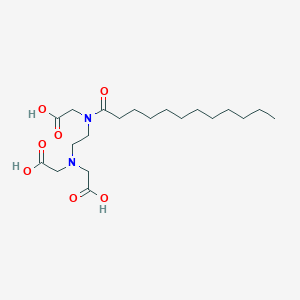

Lauroyl ethylenediamine triacetic acid is a useful research compound. Its molecular formula is C20H36N2O7 and its molecular weight is 416.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Lauroyl ethylenediamine triacetic acid is an amphiphilic chelating agent characterized by its ability to form stable complexes with metal ions due to its triacetic acid functional groups. Its structural formula can be represented as:

Heavy Metal and Organic Pollutant Removal

LETA has been extensively studied for its effectiveness in the simultaneous removal of heavy metals and organic pollutants from contaminated soils. A notable study investigated the use of sodium N-lauroyl ethylenediamine triacetate (LED3A), a derivative of LETA, for the removal of copper (Cu) and phenanthrene (Phe) from artificially contaminated soil.

Key Findings:

- Optimal Conditions: The study found that at an optimal concentration of 18 g/L LED3A, removal efficiencies reached 60% for Cu and 52% for Phe within 12 hours of contact time .

- Mechanism: The amphiphilic structure of LED3A facilitates micellization, enhancing the solubilization of organic compounds while simultaneously chelating metal ions .

Table 1: Removal Efficiency of Contaminants Using LED3A

| Contaminant | Initial Concentration (g/L) | Removal Efficiency (%) |

|---|---|---|

| Copper (Cu) | 5 | 24.53 |

| 18 | 60.00 | |

| Phenanthrene (Phe) | 5 | 14.84 |

| 18 | 52.27 |

Cosmetic Applications

In the cosmetic industry, LETA functions as a chelating agent that reacts with metal ions, which can destabilize formulations and affect product appearance. Its surfactant properties help reduce surface tension, promoting even distribution in cosmetic products .

Applications:

- Stabilization: Prevents discoloration and degradation of cosmetic formulations by binding metal ions.

- Surfactant Role: Enhances the texture and application properties of creams and lotions.

Material Science

LETA is utilized in polymer compositions as a water tree retarding additive in electrical cables. It enhances the mechanical properties and longevity of insulating materials by preventing water treeing—a phenomenon that can lead to insulation failure.

Case Study:

- In a patent study, LETA was incorporated into low-density polyethylene (LDPE) compositions, significantly improving their resistance to water tree formation under electrical stress .

Table 2: Polymer Composition with LETA

| Polymer Type | Composition Details | Water Tree Growth Rate |

|---|---|---|

| Polymer A | LDPE + 0.2% LETA | Low |

| Polymer B | LDPE + 0.5% LETA + additives | Moderate |

Biocompatibility and Biomedical Applications

Recent evaluations have indicated that LETA exhibits biocompatibility, suggesting potential applications in biomedical fields such as drug delivery systems. Its ability to form stable complexes may enhance the solubility and bioavailability of therapeutic agents.

Análisis De Reacciones Químicas

Chelation Reactions

LED3A forms stable complexes with metal ions (e.g., Cu²⁺, Pb²⁺, Zn²⁺) via its three carboxylate groups. The chelation mechanism involves:

Equilibrium Reaction :

LED3A3−+M2+⇌[M(LED3A)]−

Key Findings :

-

pH Dependency : Optimal chelation occurs at pH 6–8 for Cu²⁺, with >90% efficiency .

-

Micelle-Enhanced Chelation : Above critical micelle concentration (CMC = 0.71 g/L), micellar LED3A increases metal binding capacity by 40% due to exposed carboxylate groups .

| Metal Ion | Binding Constant (log K) | Efficiency at 10 g/L LED3A |

|---|---|---|

| Cu²⁺ | 12.3 | 85–92% |

| Pb²⁺ | 10.8 | 78–84% |

| Zn²⁺ | 9.5 | 65–72% |

Side Reactions and By-products

-

Cyclization : Under acidic conditions (pH <9), LED3A cyclizes to form 2-oxo-1,4-piperazinediacetic acid (3KP) , reducing chelation efficacy. This is reversible with NaOH addition .

-

Hydrolysis : Lauric acid (C₁₁H₂₃COOH) forms as a by-product during synthesis if moisture is present. Recrystallization with isopropyl alcohol reduces lauric acid content to <0.1% .

Kinetic Parameters

-

Desorption Kinetics : LED3A achieves equilibrium in 12 hours for Cu²⁺ and phenanthrene co-contaminated systems, following pseudo-second-order kinetics :

t/qt=1/(k2qe2)+t/qe

Where k2 = 0.018 g/(mg·min) for Cu²⁺ .

Comparative Reactivity

LED3A’s dual functionality distinguishes it from conventional chelators:

| Property | LED3A | EDTA |

|---|---|---|

| Chelation Capacity | Moderate (log K = 12.3 for Cu) | High (log K = 18.0 for Cu) |

| Surfactant Activity | Yes (CMC = 0.71 g/L) | No |

| Biodegradability | 70.5% in 30 days | <1% in 30 days |

Propiedades

Número CAS |

148124-42-9 |

|---|---|

Fórmula molecular |

C20H36N2O7 |

Peso molecular |

416.5 g/mol |

Nombre IUPAC |

2-[carboxymethyl-[2-[carboxymethyl(dodecanoyl)amino]ethyl]amino]acetic acid |

InChI |

InChI=1S/C20H36N2O7/c1-2-3-4-5-6-7-8-9-10-11-17(23)22(16-20(28)29)13-12-21(14-18(24)25)15-19(26)27/h2-16H2,1H3,(H,24,25)(H,26,27)(H,28,29) |

Clave InChI |

IWNZUQBLGWBHIC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |

SMILES canónico |

CCCCCCCCCCCC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |

Key on ui other cas no. |

148124-42-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.